4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide
Overview
Description
4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a nitrophenyl group, and a piperazine ring bonded to a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of 4-acetylphenylpiperazine: This can be achieved by reacting 4-acetylphenylamine with piperazine in the presence of a suitable catalyst.
Nitration: The 4-acetylphenylpiperazine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Carbothioamide Formation: Finally, the nitrated product is reacted with thiocarbonyldiimidazole to form the carbothioamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-carboxyphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide.
Reduction: Formation of 4-(4-acetylphenyl)-N-(3-aminophenyl)piperazine-1-carbothioamide.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The acetyl and carbothioamide groups can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-acetylphenyl)piperazine-1-carbothioamide: Lacks the nitro group, which may result in different biological activities.
N-(3-nitrophenyl)piperazine-1-carbothioamide: Lacks the acetyl group, which may affect its chemical reactivity and biological properties.
4-(4-acetylphenyl)-N-phenylpiperazine-1-carbothioamide: Lacks the nitro group, which may influence its mechanism of action.
Uniqueness
4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide is unique due to the presence of both the acetyl and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the piperazine and carbothioamide moieties makes this compound a valuable subject for scientific research.
Properties
IUPAC Name |
4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-14(24)15-5-7-17(8-6-15)21-9-11-22(12-10-21)19(27)20-16-3-2-4-18(13-16)23(25)26/h2-8,13H,9-12H2,1H3,(H,20,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFFCWYTAYIJNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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